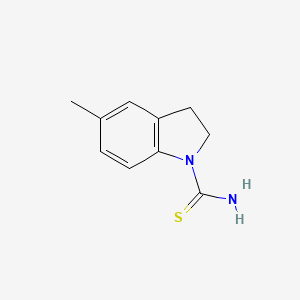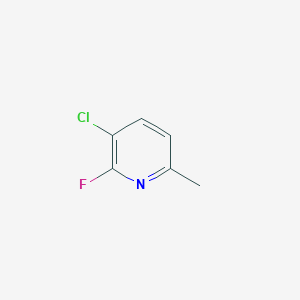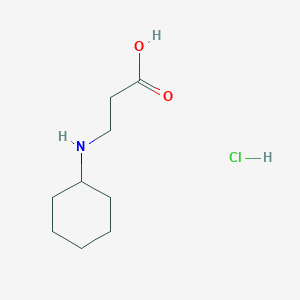![molecular formula C26H21N3O5 B2936339 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 877657-00-6](/img/no-structure.png)
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H21N3O5 and its molecular weight is 455.47. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Some benzofuro[3,2-d]pyrimidin derivatives are being studied for their potential use in OLEDs due to their properties as electron acceptors .
Lipoxygenase Inhibitors
Certain pyrido[2,3-d]pyrimidine derivatives have been evaluated for their potential antioxidant and anticancer activity as lipoxygenase inhibitors .
Anticancer Activities
A series of benzofuro[3,2-d]pyrimidines have been synthesized and screened for antitumor effects against various cancer cell lines .
Synthesis Methods
Research has been conducted on efficient synthesis methods for benzofuro[3,2-d]pyrimidine derivatives which could be useful in various applications .
Anti-inflammatory Agents
There is ongoing research into the anti-inflammatory activities of pyrimidine derivatives and their potential development into new therapeutic agents .
Mechanism of Action
Target of Action
Similar compounds have been reported to target threonine tyrosine kinase (ttk) . TTK is a dual-specificity protein kinase that plays a key role in the control of the cell cycle and chromosomal segregation during mitosis .
Mode of Action
For instance, if TTK is indeed the target, the compound would inhibit TTK’s kinase activity, disrupting the normal cell cycle and potentially leading to cell death .
Biochemical Pathways
TTK inhibition can lead to errors in chromosome segregation, triggering cell cycle arrest and apoptosis .
Pharmacokinetics
Similar compounds have been reported to have good traditional drug-like properties . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability.
Result of Action
If the compound acts as a ttk inhibitor, it could lead to cell cycle arrest and apoptosis, particularly in cancer cells . This could potentially make it useful as an anticancer agent.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-N-(2-methoxyphenyl)acetamide with 3-(p-tolyl)-3,4-dihydrobenzofuran-2,4-dione and 2-aminopyrimidine-5,6-dione in the presence of a suitable catalyst.", "Starting Materials": [ "2-amino-N-(2-methoxyphenyl)acetamide", "3-(p-tolyl)-3,4-dihydrobenzofuran-2,4-dione", "2-aminopyrimidine-5,6-dione" ], "Reaction": [ "Step 1: 2-amino-N-(2-methoxyphenyl)acetamide is dissolved in a suitable solvent and cooled to 0-5°C.", "Step 2: To the above solution, 3-(p-tolyl)-3,4-dihydrobenzofuran-2,4-dione and a suitable catalyst are added and the reaction mixture is stirred at room temperature for a suitable time.", "Step 3: To the above reaction mixture, 2-aminopyrimidine-5,6-dione is added and the reaction mixture is stirred at room temperature for a suitable time.", "Step 4: The reaction mixture is then quenched with a suitable acid and the resulting solid is filtered and washed with a suitable solvent.", "Step 5: The solid obtained is then purified by recrystallization to obtain the desired product." ] } | |
CAS RN |
877657-00-6 |
Molecular Formula |
C26H21N3O5 |
Molecular Weight |
455.47 |
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C26H21N3O5/c1-16-11-13-17(14-12-16)29-25(31)24-23(18-7-3-5-9-20(18)34-24)28(26(29)32)15-22(30)27-19-8-4-6-10-21(19)33-2/h3-14H,15H2,1-2H3,(H,27,30) |
InChI Key |
SNRJYKQMZJAFSO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC(=O)NC5=CC=CC=C5OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



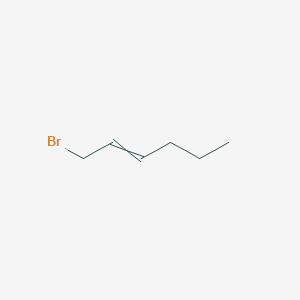
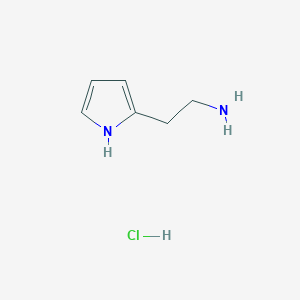
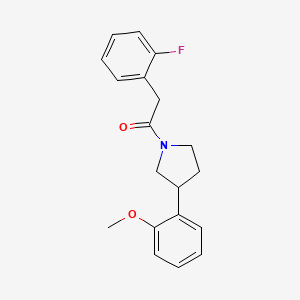
![N-[5-(Hydroxymethyl)-2,4-dimethylphenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2936263.png)
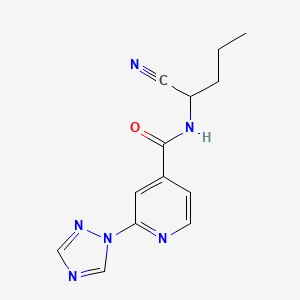
![[2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2936265.png)
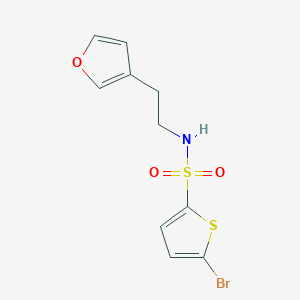
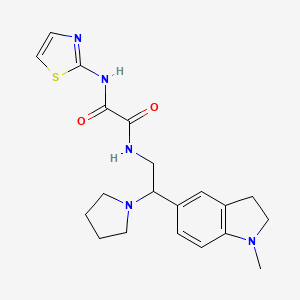
![N-[(2,6-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2936271.png)
